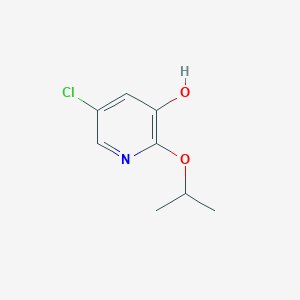

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol

概要

説明

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 g/mol This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a propan-2-yloxy group at the 2-position, along with a hydroxyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol typically involves the reaction of 5-chloro-3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

化学反応の分析

Types of Reactions

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.

Oxidation and reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to a methylene group.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or pyridine.

Major Products Formed

Nucleophilic substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 5-Chloro-2-(propan-2-yloxy)pyridin-3-one.

Reduction: 5-Chloro-2-(propan-2-yloxy)pyridin-3-methanol.

Esterification: 5-Chloro-2-(propan-2-yloxy)pyridin-3-yl esters.

科学的研究の応用

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and the propan-2-yloxy group may play a role in binding to these targets, while the hydroxyl group could be involved in hydrogen bonding interactions .

類似化合物との比較

Similar Compounds

5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol: Similar structure but with a methanol group at the 4-position instead of a hydroxyl group at the 3-position.

5-Chloro-2-(propan-2-yloxy)pyridin-3-one: An oxidized form of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol with a ketone group at the 3-position.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of a chlorine atom, a propan-2-yloxy group, and a hydroxyl group makes it a versatile compound for various research applications .

生物活性

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10ClNO

- Molecular Weight : 175.63 g/mol

- Chemical Structure : The compound features a chlorine atom at the 5-position and a propan-2-yloxy group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial and fungal strains.

Antibacterial Activity

The compound was tested against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound's antibacterial activity is comparable to standard antibiotics such as amikacin, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 μg/mL |

| Aspergillus niger | 32 μg/mL |

These results highlight the compound's effectiveness in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within microbial cells, potentially disrupting essential metabolic processes. The presence of the hydroxyl group may facilitate hydrogen bonding with target enzymes or receptors, while the chlorine atom could enhance lipophilicity, aiding in membrane penetration .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted by Karunanidhi et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound was found to exhibit a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an alternative to conventional antibiotics .

- Fungal Inhibition Assay : In another investigation, the compound was tested against clinical isolates of Candida species. The results indicated that it effectively inhibited yeast growth at low concentrations, suggesting its applicability in treating fungal infections .

Applications in Medicinal Chemistry and Agriculture

Due to its broad-spectrum antimicrobial activity, this compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound in drug development targeting resistant bacterial infections.

- Agriculture : As an active ingredient in fungicides and pesticides due to its efficacy against plant pathogens .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol, and how do reaction conditions influence yield?

Basic Research Question

A common approach involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, substituting a halogen at position 2 with isopropoxy under basic conditions (e.g., K₂CO₃ in DMF) can introduce the propan-2-yloxy group. Subsequent functionalization at position 3 may involve hydroxylation via hydrolysis of a protected intermediate. Evidence from similar pyridin-3-ol derivatives shows that yields depend on solvent polarity, temperature (e.g., 80–120°C), and catalyst choice. For instance, microwave-assisted synthesis can improve efficiency for related compounds .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Basic Research Question

¹H and ¹³C NMR are critical for verifying substituent positions. Key features include:

- A singlet for the hydroxyl proton (δ ~9–11 ppm, broad due to hydrogen bonding) .

- Doublets or multiplets for aromatic protons adjacent to electron-withdrawing groups (Cl, δ ~7.5–8.5 ppm).

- A split signal for the isopropoxy group’s methine proton (δ ~4.5–5.5 ppm) and methyl groups (δ ~1.3–1.5 ppm).

- ¹³C NMR should show carbons adjacent to oxygen (e.g., C-O at ~70–80 ppm) and chlorine (deshielded aromatic carbons) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for pyridin-3-ol derivatives?

Advanced Research Question

Discrepancies in melting points (e.g., 152–154°C vs. 171–172°C for triazole-substituted analogs) may arise from polymorphic forms or impurities. Solutions include:

- Recrystallization : Using solvents like ethanol or ethyl acetate to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) : To detect phase transitions and confirm purity.

- HPLC-MS : To identify impurities affecting thermal properties.

Q. How does regioselectivity impact the synthesis of derivatives functionalized at position 3 of the pyridine ring?

Advanced Research Question

Regioselectivity is influenced by directing groups and reaction mechanisms. For example:

- Electrophilic Substitution : The hydroxyl group at position 3 acts as a meta-director, favoring substitution at position 5 or 1.

- Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki) with halogenated precursors requires careful choice of ligands (e.g., Pd(PPh₃)₄) to control site specificity .

- Base-Mediated Rearrangements : Steric effects from bulky substituents (e.g., isopropoxy) can hinder reactivity at adjacent positions .

Q. What computational methods validate the electronic effects of substituents on pyridin-3-ol reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations can model:

- Electrostatic Potential Maps : To visualize electron-deficient regions (e.g., near Cl) for nucleophilic attack.

- Frontier Molecular Orbitals (FMOs) : Predicting sites for electrophilic substitution based on HOMO/LUMO distributions.

- AIM Analysis : Assessing hydrogen-bonding interactions involving the hydroxyl group .

Q. How are HRMS and isotopic patterns used to confirm molecular composition?

Advanced Research Question

High-Resolution Mass Spectrometry (HRMS) with ESI+ ionization provides exact mass matching (e.g., [M+H]⁺). For this compound (C₈H₁₀ClNO₂), the calculated exact mass is 187.0401 Da. Isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratio) further validate the presence of chlorine .

Q. What environmental and safety considerations are critical when handling this compound?

Basic Research Question

- WGK Classification : Similar pyridin-3-ol derivatives are classified as WGK 3 (highly hazardous to water) .

- Protective Measures : Use fume hoods for synthesis, nitrile gloves, and eye protection.

- Waste Disposal : Neutralize acidic/basic residues before disposal and avoid release into aquatic systems .

Q. How can researchers optimize reaction yields for scale-up synthesis?

Advanced Research Question

- DoE (Design of Experiments) : Screen parameters like temperature, solvent (DMF vs. THF), and catalyst loading.

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions.

- Microwave Irradiation : Reduces reaction time for NAS steps (e.g., from 24h to 2h) .

Q. What are the challenges in characterizing tautomeric forms of pyridin-3-ol derivatives?

Advanced Research Question

Tautomerism between keto and enol forms can complicate spectral interpretation. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria.

- X-ray Crystallography : Resolve solid-state structures (e.g., enol dominance in crystalline phases) .

- IR Spectroscopy : Detect O-H stretches (~3200 cm⁻¹) and conjugated C=O (if keto form exists) .

Q. How do steric effects from the isopropoxy group influence downstream reactivity?

Advanced Research Question

The bulky isopropoxy group at position 2 can:

- Hinder Electrophilic Attack : At adjacent positions (e.g., position 3) due to steric shielding.

- Direct Substitution : To less hindered positions (e.g., position 5) in coupling reactions.

- Modify Solubility : Increase lipophilicity, requiring polar aprotic solvents for reactions .

特性

IUPAC Name |

5-chloro-2-propan-2-yloxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(11)3-6(9)4-10-8/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHAJYZBZKKYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272756 | |

| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-18-2 | |

| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。